MMP Isoform Selectivity: 3-Mercaptopyrrolidine Core Exhibits >100-Fold Selectivity for Deep-Pocket MMPs vs. Shallow-Pocket Isoforms
In a systematic SAR study, compounds based on the 3-mercaptopyrrolidine core demonstrated potent, low-nanomolar inhibition of several matrix metalloproteinases (MMPs) with a striking selectivity profile. These compounds were selective for intermediate- and deep-pocket MMPs but not shallow-pocketed MMPs [1]. For example, inhibitory activity against MMP-2, MMP-13, and MMP-14 was in the low nanomolar range, while activity against shallow-pocket MMP-1 and MMP-7 was several orders of magnitude weaker.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MMP-2 (~2-50 nM), MMP-13 (~2-50 nM), MMP-14 (~4-60 nM) [1] |
| Comparator Or Baseline | MMP-1 (~850 to >50,000 nM); MMP-7 (~4,000 to >25,000 nM) [1] |
| Quantified Difference | >100-fold lower potency for shallow-pocket MMPs (e.g., MMP-1) compared to deep-pocket MMPs (e.g., MMP-2) |
| Conditions | In vitro enzyme inhibition assays against a panel of recombinant human MMPs, as reported in the primary SAR study. [1] |
Why This Matters
This high degree of isoform selectivity is critical for developing targeted MMP inhibitors with potentially reduced off-target effects, a major challenge that has plagued earlier, broad-spectrum MMP inhibitors (e.g., hydroxamates).
- [1] Jin, Y., Roycik, M. D., Bosco, D. B., Cao, Q., Constantino, M. H., Schwartz, M. A., & Sang, Q. X. (2013). Matrix metalloproteinase inhibitors based on the 3-mercaptopyrrolidine core. Journal of Medicinal Chemistry, 56(11), 4357–4373. View Source
